3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S/c1-22-15-6-5-12(8-13(15)16)23(20,21)18-10-11-9-17-19-7-3-2-4-14(11)19/h5-6,8-9,18H,2-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBIDZNMSMKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the preparation might involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and chloro substituent are primary sites for nucleophilic substitution.
Sulfonamide Reactivity
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Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can hydrolyze to yield sulfonic acid and the corresponding amine (pyrazolo-pyridine derivative). This reaction typically requires elevated temperatures (80–100°C) and polar aprotic solvents like DMF or DMSO .
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Alkylation/Acylation : The sulfonamide’s nitrogen can undergo alkylation with alkyl halides or acylation with acyl chlorides. For example, reaction with methyl iodide in THF/K2CO3 produces N-methyl derivatives .
Chloro Substituent Reactivity
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Aromatic Substitution : The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic aromatic substitution. The chloro group at position 3 can be replaced by amines or alkoxides under Pd-catalyzed conditions (e.g., Buchwald-Hartwig amination) .
Example Reaction Table
Electrophilic Reactions on Pyrazolo-Pyridine Core
The pyrazolo[1,5-a]pyridine system undergoes electrophilic substitution at positions 5 and 7 due to electron-rich regions.
Nitrogen-Directed Reactions
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Nitration/Sulfonation : Directed by the pyridine nitrogen, nitration with HNO3/H2SO4 at 0°C introduces nitro groups at position 5 .
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Halogenation : Bromine in acetic acid selectively adds to position 7, forming 7-bromo derivatives .
Methyl Group Functionalization
The methylene bridge (–CH2–) between the pyrazolo-pyridine and sulfonamide can be oxidized to a ketone using KMnO4 in acidic conditions .
Methoxy Demethylation
The 4-methoxy group undergoes demethylation with BBr3 in CH2Cl2 at −78°C to yield a phenolic –OH group, enhancing hydrogen-bonding potential .
Pyrazolo-Pyridine Reduction
Catalytic hydrogenation (H2/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s planarity and binding properties .
Cross-Coupling Reactions
The pyrazolo-pyridine core participates in Suzuki-Miyaura couplings at position 3 (if brominated) with aryl boronic acids. For example:
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Borylation : Reaction with bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2 forms a boronic ester intermediate .
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide bond, forming sulfonic acid and a pyrazolo-pyridine radical.
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Thermal Decomposition : At >200°C, the compound decomposes via loss of SO2 and HCl, detected by TGA-FTIR .
| Condition | Major Degradants | Mechanism | Source |
|---|---|---|---|
| UV light (24h) | Sulfonic acid + pyridine fragment | Homolytic cleavage | |
| Acidic hydrolysis | Pyrazolo-pyridinemethylamine | Nucleophilic attack |
Key Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : Pyrazolo[1,5-a]pyridines have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancerous cells.
- Case Studies : In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine can effectively reduce the viability of various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values in the low micromolar range .
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. The incorporation of the pyrazolo[1,5-a]pyridine moiety may enhance this activity:
- Clinical Relevance : Compounds with similar structures have been evaluated for their ability to inhibit inflammatory cytokines, potentially offering new treatments for chronic inflammatory conditions .
Antimicrobial Activity
The sulfonamide group is historically recognized for its antimicrobial properties:
- Research Findings : Studies have shown that derivatives of this compound can exhibit antibacterial activity against various pathogens, suggesting potential uses in treating infections .
Synthesis and Derivatization
The synthesis of 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide involves several steps:
- Formation of the Pyrazolo[1,5-a]pyridine Core : This is typically achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The sulfonamide group can be introduced via reaction with sulfonyl chlorides.
- Functionalization : Further modifications can enhance biological activity or selectivity against specific targets.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it interacts with a receptor, it could modulate the receptor’s activity by either activating or inhibiting its signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Linkers
Key Observations:
- Heterocyclic Diversity : The target compound’s pyrazolo-pyridine core distinguishes it from pyridine (Compound 8), pyrazole (), and benzimidazole () analogues. These heterocycles confer distinct electronic and steric profiles.
- Substituent Effects : Fluorine and trifluoromethyl groups () enhance lipophilicity and metabolic stability compared to the target’s chloro-methoxy substitution.
Analogues with Pyrazolo[1,5-a]Pyridine Moieties
Table 2: Pyrazolo-Pyridine Derivatives
Key Observations:
- Functional Group Variability : The target compound’s sulfonamide contrasts with carboxylic acid () and Fmoc-protected () derivatives, which are tailored for solubility or synthetic conjugation.
- Saturation States : Partial saturation (4H,5H,6H,7H) in the target compound and EN300-736827 enhances conformational flexibility compared to fully aromatic systems.
Biological Activity
The compound 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of pyrazolo[1,5-a]pyridines known for their diverse pharmacological properties. The structural formula can be represented as follows:
Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), which is crucial for folate synthesis. The specific interactions of this compound with DHPS or other biological targets remain under investigation. However, similar compounds have demonstrated the ability to modulate inflammatory pathways and exhibit anti-tumor activities.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide have shown efficacy against various bacterial strains. A study highlighted that certain pyrazolo[1,5-a]pyridine derivatives possess inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by its structural similarity to other pyrazolo derivatives that inhibit phosphodiesterase type IV (PDE4). Inhibition of PDE4 is linked to reduced inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that related compounds could significantly reduce cytokine production in human immune cells, suggesting a pathway for therapeutic application in inflammatory diseases.
- Animal Models : In studies using isolated rat heart models, benzene sulfonamides were shown to affect perfusion pressure and coronary resistance positively. This suggests cardiovascular protective effects that might be extrapolated to our compound .
Data Tables
Q & A
Q. What are the key synthetic routes for 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide, and how are intermediates monitored?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of pyrazolo-pyridine precursors with aldehydes or ketones to form the pyrazolo[1,5-a]pyridine core.
- Step 2 : Sulfonamide coupling using 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Purification via column chromatography or recrystallization.
Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization ensures intermediate purity .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., methoxy, pyrazolo-pyridine fusion).
- HRMS : High-resolution mass spectrometry for molecular weight confirmation.
- FTIR : Identification of sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and aromatic C-H bonds.
Example : Pyrazolo-pyridine derivatives require careful assignment of fused ring protons in DMSO-d₆ .
Q. How is preliminary biological activity assessed for this compound?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
- Cellular models : Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
Note : Solubility in DMSO/PBS must be optimized to avoid false negatives .
Advanced Research Questions
Q. What strategies optimize reaction yields during sulfonamide coupling?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazolo-pyridine amine.
- Base choice : K₂CO₃ or Et₃N for deprotonation without side reactions.
- Temperature control : Reactions at 0–25°C minimize decomposition of sensitive intermediates.
Data : Yields improved from 45% to 72% by switching from THF to DMF .
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking : Predict binding affinities to targets like kinases (e.g., ATP-binding pockets).
- DFT calculations : Analyze electronic effects of substituents (e.g., chloro vs. methoxy on aromatic ring).
Case study : Triazolopyridine analogs showed enhanced activity when methoxy groups improved π-π stacking .
Q. What experimental designs resolve contradictions between solubility and bioactivity data?
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.
- Prodrug approaches : Introduce hydrolyzable esters at the sulfonamide group.
Example : A related pyridazine-sulfonamide exhibited 10-fold solubility improvement with β-cyclodextrin .
Q. How are regioselectivity challenges addressed during pyrazolo-pyridine functionalization?
- Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
- Metal catalysis : Pd-mediated cross-coupling for precise C-H activation.
Evidence : Pyridazine derivatives achieved >90% regioselectivity using Pd(OAc)₂ .
Q. What analytical workflows validate purity for in vivo studies?
- HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
Standard : Purity >98% required for pharmacokinetic studies .
Methodological Challenges and Solutions
Q. How to mitigate decomposition during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Stability studies : Monitor via accelerated degradation tests (40°C/75% RH for 4 weeks).
Data : Methoxy-substituted analogs showed no decomposition under inert conditions .
Q. What statistical models optimize reaction parameters for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
